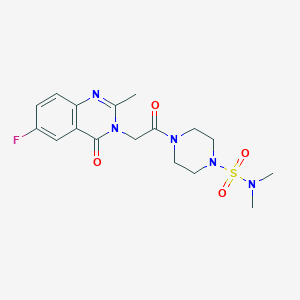
C17H22FN5O4S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C17H22FN5O4S is a complex organic molecule that contains fluorine, nitrogen, oxygen, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C17H22FN5O4S typically involves multiple steps, including the formation of key intermediates and the final assembly of the molecule. Common synthetic routes may include nucleophilic substitution reactions, condensation reactions, and cyclization processes. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of This compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
C17H22FN5O4S: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially enhancing its stability or altering its biological activity.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of This compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are carefully optimized to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of This compound depend on the specific reaction conditions and reagents used. These products can include oxidized or reduced derivatives, substituted compounds, and various intermediates that may have distinct chemical and biological properties.
Scientific Research Applications
C17H22FN5O4S: has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: In biological research, is studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for treating various diseases.
Industry: In industrial applications, is used in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of C17H22FN5O4S involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
C17H22FN5O4S: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable molecular structures or functional groups, such as:
C17H22N5O4S: A compound with a similar structure but lacking the fluorine atom.
C17H22FN5O4: A compound with a similar structure but lacking the sulfur atom.
C17H21FN5O4S: A compound with a similar structure but with one less hydrogen atom.
The unique combination of fluorine, nitrogen, oxygen, and sulfur atoms in This compound
Properties
Molecular Formula |
C17H22FN5O4S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
4-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)acetyl]-N,N-dimethylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C17H22FN5O4S/c1-12-19-15-5-4-13(18)10-14(15)17(25)23(12)11-16(24)21-6-8-22(9-7-21)28(26,27)20(2)3/h4-5,10H,6-9,11H2,1-3H3 |
InChI Key |
RHPNHYHGVUJIHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)N3CCN(CC3)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















